![molecular formula C33H33N3O5S2 B2525199 ethyl 6-benzyl-2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 524063-78-3](/img/structure/B2525199.png)

ethyl 6-benzyl-2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

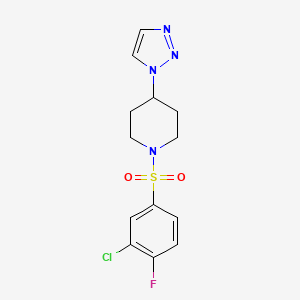

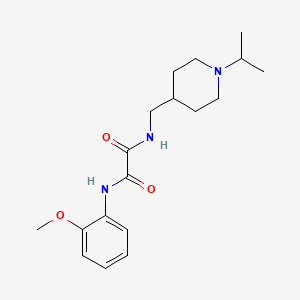

The compound , ethyl 6-benzyl-2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate, is a structurally complex molecule that belongs to the class of tetrahydrothieno[2,3-c]pyridine derivatives. These compounds are of interest due to their potential pharmacological properties and their complex molecular architecture which often includes multiple heterocyclic systems.

Synthesis Analysis

The synthesis of related tetrahydrothieno[2,3-c]pyridine derivatives typically involves multi-step reactions that may include cyclization, amide formation, and the introduction of various functional groups. For example, the synthesis of similar compounds has been reported where starting materials such as tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur are used to form the core structure, followed by coupling with aromatic aldehydes to afford Schiff base compounds . Although the exact synthesis of the compound is not detailed in the provided papers, it is likely to involve similar synthetic strategies.

Molecular Structure Analysis

The molecular structure of these compounds is often elucidated using X-ray crystallography, which provides detailed information about the arrangement of atoms within the crystal lattice. For instance, a related compound was found to crystallize in the monoclinic space group P21/c, with intramolecular hydrogen bonding playing a significant role in stabilizing the molecular structure . These hydrogen bonds can be between various functional groups such as N-H...S, C-H...N, O-H...N, and O-H...O, contributing to the rigidity and three-dimensional shape of the molecule.

Chemical Reactions Analysis

The reactivity of tetrahydrothieno[2,3-c]pyridine derivatives can be influenced by the presence of various substituents and functional groups. The compounds can participate in a range of chemical reactions, including intramolecular cyclization, which is a key step in forming the characteristic fused ring system. The presence of electron-withdrawing or electron-donating groups can also affect the reactivity of the molecule towards nucleophilic or electrophilic attack, respectively .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structure. The presence of multiple heteroatoms (such as nitrogen, sulfur, and oxygen) and aromatic systems can influence properties like solubility, melting point, and stability. The crystallographic analysis provides insights into the density and molecular volume, which are important for understanding the compound's behavior in different environments. For example, a related compound was reported with a density of 1.244 g/cm^3 and a molecular volume derived from its unit cell dimensions . The thermal stability and behavior can be studied using techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), although such data is not provided in the papers referenced.

Scientific Research Applications

Chemical Synthesis and Biological Activity

Chemical Synthesis Approaches : The synthesis of complex molecules incorporating elements like sulfonyl groups and heterocyclic structures, such as pyridines and quinolines, has been extensively explored. For example, the work by Patel et al. (2009) on fluoro substituted benzothiazoles and the study by Paronikyan et al. (2016) on pyrano and pyrimidines derivatives demonstrate sophisticated synthetic routes that could be relevant for synthesizing the target compound (Patel, G. Sreenivasa, E. Jayachandran, K. J. Kumar, 2009); (Paronikyan, Dashyan, Minasyan, Stepanyan, 2016).

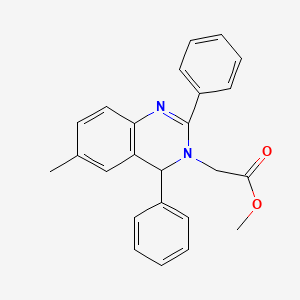

Biological and Pharmacological Screening : The potential biological and pharmacological activities of similar compounds have been investigated, suggesting areas of application for the compound . For instance, the synthesis and characterization of new quinazolines as potential antimicrobial agents indicate a potential route for exploring the antimicrobial properties of the target compound (Desai, Shihora, Moradia, 2007).

Potential Applications in Drug Discovery

Antimicrobial and Antibacterial Properties : Studies like those by Al-Sinjilawi et al. (2014) on novel phenothiazines for their activity against bacteria including MRSA suggest a possible research avenue for evaluating the target compound's efficacy against resistant bacterial strains (Al-Sinjilawi, El-Abadelah, Mubarak, Al-Aboudi, Abadleh, Mahasneh, Ahmad, 2014).

Synthesis and Evaluation for Other Biological Activities : The broad synthesis approaches and subsequent evaluation of biological activities, as demonstrated in the synthesis of tetrahydroquinoline derivatives by Bombarda et al. (1992), highlight the methodological framework that could be applied to the compound for discovering its potential CNS activity or other pharmacological effects (Bombarda, Erba, Gelmi, Pocar, 1992).

properties

IUPAC Name |

ethyl 6-benzyl-2-[[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H33N3O5S2/c1-2-41-33(38)30-27-18-20-35(21-23-9-4-3-5-10-23)22-29(27)42-32(30)34-31(37)25-14-16-26(17-15-25)43(39,40)36-19-8-12-24-11-6-7-13-28(24)36/h3-7,9-11,13-17H,2,8,12,18-22H2,1H3,(H,34,37) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKRDMKFOFZYGQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC6=CC=CC=C65 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H33N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

615.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 6-benzyl-2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-ethoxyphenyl)-9-methyl-4-(methylthio)-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2525117.png)

![N1-(2-cyclohexyl-2-hydroxyethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide](/img/structure/B2525118.png)

![4-amino-2-(ethylsulfanyl)-5-(4-methoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one](/img/structure/B2525124.png)

![17-[(Cyclopropylcarbonyl)oxy]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione](/img/structure/B2525125.png)

![ethyl 2-(2-(1H-indol-2-yl)thiazole-4-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2525126.png)

![1-(4-chlorobenzyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2525131.png)

![Tert-butyl (2S,3aS,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B2525135.png)

![4-[(E)-(3-methoxy-4-pentoxyphenyl)methylideneamino]-3-propyl-1H-1,2,4-triazole-5-thione](/img/structure/B2525137.png)